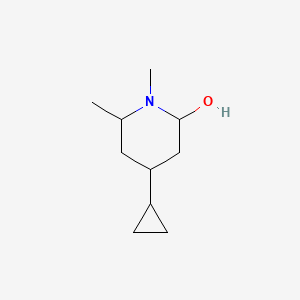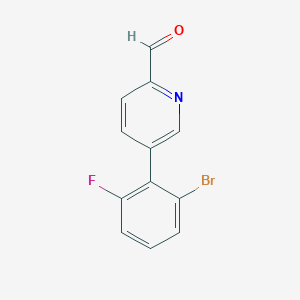
5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde: is an organic compound with the molecular formula C12H7BrFNO and a molecular weight of 280.09 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring with an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents . Another method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve high-pressure autoclave reactions with specific catalysts such as platinum and carbon, followed by purification steps to achieve high purity levels . The reaction conditions often include controlled temperatures and pressures to ensure optimal yields and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the bromine or fluorine atoms.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and ligands for transition metal catalysts .
Biology and Medicine: This compound is utilized in the development of pharmaceuticals and biologically active molecules. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .
Industry: In the industrial sector, this compound is employed in the production of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for creating polymers and other high-performance materials .
Mécanisme D'action
The mechanism of action of 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, which serve as bidentate ligands in coordination chemistry . Additionally, the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
5-Bromo-2-pyridinecarboxaldehyde (CAS No. 31181-90-5): This compound is similar in structure but lacks the fluorine atom.
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: This compound has a similar fluorinated phenyl ring but differs in the heterocyclic core.
Uniqueness: The presence of both bromine and fluorine atoms in 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde imparts unique reactivity and binding properties, making it distinct from other similar compounds. These halogen atoms can participate in various interactions, enhancing the compound’s versatility in chemical synthesis and biological applications .
Propriétés
Formule moléculaire |
C12H7BrFNO |
|---|---|
Poids moléculaire |
280.09 g/mol |
Nom IUPAC |
5-(2-bromo-6-fluorophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H7BrFNO/c13-10-2-1-3-11(14)12(10)8-4-5-9(7-16)15-6-8/h1-7H |
Clé InChI |
JLXRWOCMTMDUBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)C2=CN=C(C=C2)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
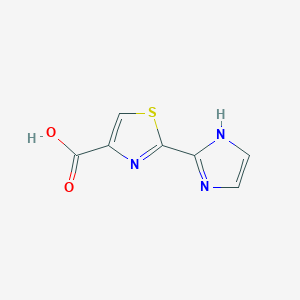
![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)



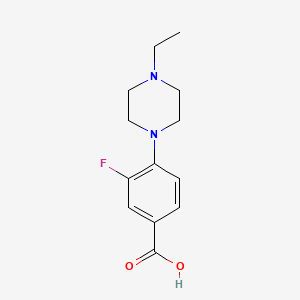

![2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)thiophene-3-carboxylic acid](/img/structure/B13195718.png)
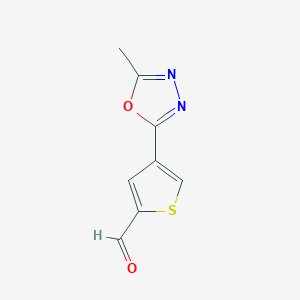
![methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B13195734.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13195737.png)
